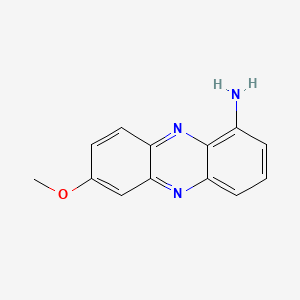
7-Methoxyphenazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyphenazin-1-amine is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse range of biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 7-Methoxyphenazin-1-amine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzenes with appropriate methoxy-substituted precursors . Another method includes the oxidative cyclization of diphenylamines . Industrial production methods often utilize catalytic hydrogenation and reductive cyclization techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
7-Methoxyphenazin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxyphenazin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial resistance mechanisms.
Medicine: Its antitumor activity is being explored for potential cancer therapies.
Industry: The compound is used in the development of dyes and pigments due to its stable color properties
Wirkmechanismus
The mechanism of action of 7-Methoxyphenazin-1-amine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately causing cell death . The compound’s ability to interfere with cellular respiration and energy production also contributes to its antimicrobial and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
7-Methoxyphenazin-1-amine can be compared with other phenazine derivatives such as:
Pyocyanin: Known for its blue pigment and antimicrobial properties.
Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives.
Eigenschaften
CAS-Nummer |
18450-05-0 |
|---|---|
Molekularformel |
C13H11N3O |
Molekulargewicht |
225.251 |
IUPAC-Name |
7-methoxyphenazin-1-amine |
InChI |
InChI=1S/C13H11N3O/c1-17-8-5-6-10-12(7-8)15-11-4-2-3-9(14)13(11)16-10/h2-7H,14H2,1H3 |
InChI-Schlüssel |
DOKYBQBAPUSQKN-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1 |
Synonyme |
1-Amino-7-methoxyphenazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


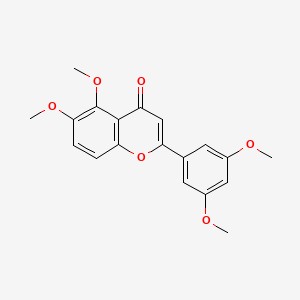
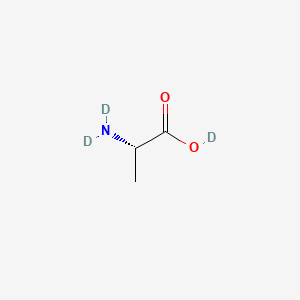
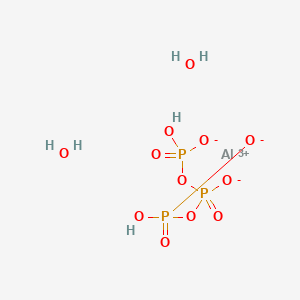

![[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B579276.png)
![(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol](/img/structure/B579277.png)
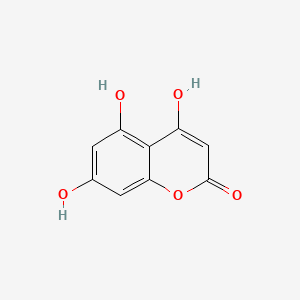
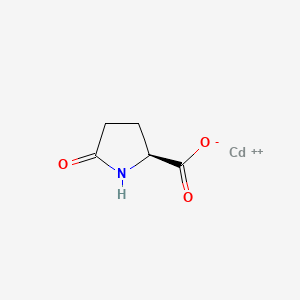
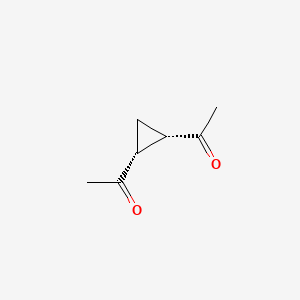
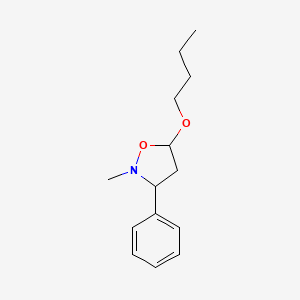
![(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine](/img/structure/B579285.png)
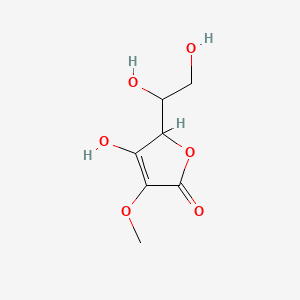
![2-chloro-1,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B579289.png)
![[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate](/img/structure/B579291.png)
